molecular formula C15H11N5S B11054925 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11054925
M. Wt: 293.3 g/mol
InChI Key: GCZVKZWHMGTDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the use of anthranilic acid as a starting material. The synthetic route includes several steps, such as nucleophilic substitution and cyclization reactions. One common method involves the reaction of anthranilic acid with various reagents to form the triazoloquinazoline core . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with biological receptors, leading to its antimicrobial and antiviral effects . The exact pathways and molecular targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-(Methylthio)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the methylthio group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

5-methylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H11N5S/c1-21-15-17-12-5-3-2-4-11(12)14-18-13(19-20(14)15)10-6-8-16-9-7-10/h2-9H,1H3

InChI Key

GCZVKZWHMGTDNF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.